molecular formula C13H7ClFNO4 B5836212 4-fluorophenyl 2-chloro-5-nitrobenzoate

4-fluorophenyl 2-chloro-5-nitrobenzoate

Cat. No.: B5836212
M. Wt: 295.65 g/mol
InChI Key: CRVQFKLUDNUUPA-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-chloro-5-nitrobenzoate is a benzoate ester derivative featuring a 2-chloro-5-nitrobenzoic acid moiety esterified with a 4-fluorophenol group.

Key structural features:

  • 4-Fluorophenyl ester group: Introduces steric and electronic effects, impacting molecular planarity and intermolecular interactions .

Properties

IUPAC Name

(4-fluorophenyl) 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVQFKLUDNUUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process is carried out using sulfuric acid and nitric acid as reagents. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete nitration .

Industrial Production Methods

In an industrial setting, the production of 4-fluorophenyl 2-chloro-5-nitrobenzoate follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluorophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl and chloro groups contribute to the compound’s overall reactivity and specificity towards certain pathways .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Properties of Selected Benzoate Derivatives
Compound Substituent Positions Planarity Crystallographic Symmetry Reference
4-Fluorophenyl 2-chloro-5-nitrobenzoate 2-Cl, 5-NO₂, 4-F-C₆H₄O Nonplanar* Triclinic (P̄1)
2-Chloro-4-fluoro-5-nitrobenzoyl chloride 2-Cl, 4-F, 5-NO₂ Planar N/A
5-Chloro-4-fluoro-2-nitrobenzoic acid 5-Cl, 4-F, 2-NO₂ Planar N/A

*Nonplanarity in 4-fluorophenyl derivatives arises from steric repulsion between the 4-fluorophenyl group and the benzoate core, as observed in metalloporphyrin analogs .

Key Observations:
  • Substituent Position Effects: Nitro group position: The 5-nitro substituent in the target compound increases electron deficiency compared to 2-nitro derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid), altering reactivity in electrophilic aromatic substitution .
Key Observations:
  • Esterification: The target compound is likely synthesized via acid chloride intermediates (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) reacting with 4-fluorophenol under basic conditions .

Functional and Application-Based Comparisons

Key Observations:
  • Pharmaceutical Potential: The 2-chloro-5-nitrobenzoate moiety is associated with membrane lipid synthesis and autophagy regulation when paired with ethanolammonium, implying therapeutic relevance for the target compound .
  • Material Science: Nonplanar 4-fluorophenyl derivatives in metalloporphyrins enable tunable phosphorescence, suggesting applications in optoelectronics or sensors for the target compound if metal-coordinated .

Q & A

Q. What are the optimal synthetic routes for 4-fluorophenyl 2-chloro-5-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate can be derived from intermediates such as 2-chloro-4-fluoro-5-nitrobenzoic acid. A common approach involves:

  • Acylation : Reacting the acid chloride derivative (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) with 4-fluorophenol under reflux with a base (e.g., pyridine) to form the ester .
  • Reaction Optimization : Key parameters include temperature (reflux at ~80–100°C), solvent choice (benzene or N-methylacetamide), and stoichiometric ratios. For example, thionyl chloride (SOCl₂) is often used to generate the acid chloride intermediate .

Q. How can researchers characterize the purity and structural integrity of 4-fluorophenyl 2-chloro-5-nitrobenzoate?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns (e.g., fluorine at the 4-position of the phenyl group and nitro group at C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.99 for C₁₃H₈ClFNO₄) .
  • HPLC : Reverse-phase chromatography to assess purity (>95% recommended for biochemical assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-fluorophenyl 2-chloro-5-nitrobenzoate in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals (FMOs) to identify reactive sites. For example, the nitro group at C5 may activate the adjacent chloro group for substitution .
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions, which influence reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack) .

Q. How can fluorescence-based assays resolve contradictions in reported biological interactions of this compound?

Methodological Answer:

  • Fluorescence Quenching Studies : Titrate 4-fluorophenyl 2-chloro-5-nitrobenzoate with biomolecules (e.g., polysulfides) and monitor emission changes at λexem = 350/450 nm. Compare Stern-Volmer plots to validate binding constants .
  • Cross-Validation : Pair fluorescence data with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to confirm thermodynamic parameters (ΔH, Kd) .

Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with cyano groups) and correlate changes with biological activity (e.g., enzyme inhibition). Use Hansch analysis to quantify hydrophobicity/electronic effects .
  • Retrosynthetic Analysis : Plan derivatives using intermediates like 4-chloro-3-nitrobenzamide (see ) as modular building blocks .

Methodological Design Considerations

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • 2<sup>k</sup> Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity. Analyze main effects and interactions using ANOVA to identify optimal conditions .
  • Case Study : A 2³ design reduced reaction time by 40% while maintaining >90% yield in a similar nitroaromatic synthesis .

Q. How do conflicting spectroscopic data arise, and how can they be resolved?

Methodological Answer:

  • Sources of Conflict : Impurities (e.g., unreacted acid chloride), solvent artifacts in NMR, or isomerization during storage.
  • Resolution Strategies :
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient).
    • Use deuterated solvents (e.g., DMSO-d₆) to eliminate proton exchange artifacts in NMR .

Q. What role do nitro and fluoro groups play in the compound’s electronic properties?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect increases electrophilicity at C2 (chloro position), facilitating nucleophilic aromatic substitution .
  • Fluoro Group : Ortho/para-directing in electrophilic substitution; enhances metabolic stability in biological systems .

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